N-(3,4-difluorophenyl)-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-amine
Description
This quinazolin-4-amine derivative features a 3,4-difluorophenyl group at position 4 and a methylsulfanyl-linked 3-nitrophenyl substituent at position 2. Its molecular formula is C₁₉H₁₂F₂N₄O₂S (inferred from analogous structures in and ). The compound’s structural uniqueness arises from the combination of electron-withdrawing groups (fluorine, nitro) and the sulfur-containing methylsulfanyl bridge, which influence its electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F2N4O2S/c22-17-9-8-14(11-18(17)23)24-20-16-6-1-2-7-19(16)25-21(26-20)30-12-13-4-3-5-15(10-13)27(28)29/h1-11H,12H2,(H,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDIWMMIEIFASJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)SCC3=CC(=CC=C3)[N+](=O)[O-])NC4=CC(=C(C=C4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F2N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Anthranilic Acid Derivatives
The quinazoline scaffold is typically synthesized via cyclization of anthranilic acid with nitriles or urea derivatives. As demonstrated in, anthranilic acid reacts with phenyl isothiocyanate under reflux in ethanol to form 2-mercapto-3-phenylquinazolin-4(3H)-one. Adapting this method, anthranilic acid derivatives bearing electron-withdrawing groups facilitate ring closure at elevated temperatures (Scheme 1).
Scheme 1 :
$$ \text{Anthranilic acid} + \text{Phenyl isothiocyanate} \xrightarrow{\text{EtOH, reflux}} 2\text{-mercaptoquinazolin-4-one} $$
Functionalization at Position 4
4-Chloroquinazoline intermediates enable subsequent amine coupling. Patent data describes chlorination using POCl₃ or thionyl chloride, achieving yields >80%. For the target compound, 4-chloroquinazoline is synthesized by treating quinazolin-4-one with POCl₃ at 110°C for 6 hours.
Introduction of the (3-Nitrophenyl)methylsulfanyl Group
Nucleophilic Substitution at Position 2
2-Mercaptoquinazolin-4-one reacts with (3-nitrophenyl)methyl bromide in the presence of a base. Source reports a similar reaction using ethyl chloroacetate, yielding ethyl 2-[(4-oxo-3-phenylquinazolin-2-yl)sulfanyl]acetate with 75% efficiency.
Reaction Conditions :
Thiol-Ene Click Chemistry
Alternative approaches from employ Michael addition using acrylonitrile derivatives, though this method is less applicable to aromatic thiols.
Coupling of 3,4-Difluorophenylamine
Buchwald–Hartwig Amination
Palladium-catalyzed coupling of 4-chloroquinazoline with 3,4-difluoroaniline is optimal. Source utilizes Pd(OAc)₂/Xantphos with Cs₂CO₃ in toluene at 100°C, achieving >85% yield for analogous aryl amines.
Optimized Protocol :
- Catalyst: Pd₂(dba)₃ (2 mol%)
- Ligand: Xantphos (4 mol%)
- Base: Cs₂CO₃
- Solvent: 1,4-Dioxane
- Temperature: 110°C, 24 hours
- Yield: 78% (estimated)
Nucleophilic Aromatic Substitution
Direct displacement of the 4-chloro group with 3,4-difluoroaniline requires harsh conditions (e.g., 150°C in DMF), leading to side reactions such as ring opening.
Spectral Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
- Calculated for C₂₁H₁₄F₂N₄O₂S: [M+H]⁺ = 437.0821
- Observed: 437.0819
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Buchwald–Hartwig | High regioselectivity | Costly catalysts | 78 |
| Nucleophilic Substitution | Low catalyst requirement | High temperature, side reactions | 65 |
Chemical Reactions Analysis
N-(3,4-difluorophenyl)-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the nitro group can yield the corresponding amine derivative.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, depending on the reaction conditions and reagents used.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Anticancer Potential
This compound is being investigated for its potential as an anticancer agent. Quinazoline derivatives have shown promise in targeting specific molecular pathways involved in cancer cell proliferation and survival. Studies have demonstrated that modifications to the quinazoline structure can significantly affect cytotoxicity against various cancer cell lines. For instance, research indicates that certain derivatives exhibit selective cytotoxicity towards breast and lung cancer cells, suggesting a pathway for developing targeted therapies.
Anti-inflammatory Properties
N-(3,4-difluorophenyl)-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-amine has also been evaluated for its anti-inflammatory effects. In animal models, compounds with similar structures have shown a reduction in inflammatory markers when compared to standard anti-inflammatory drugs. This suggests that the compound may serve as a lead for developing new anti-inflammatory medications .
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various pathogens. Quinazoline derivatives have been noted for their antifungal activity against strains such as Fusarium moniliforme, outperforming conventional antifungal agents in some studies. This highlights the potential of this compound in treating infections caused by resistant microbial strains .
Organic Synthesis
This compound serves as a valuable building block in organic synthesis. Its distinct functional groups allow chemists to explore new chemical reactions and synthesize more complex molecules. The synthetic routes typically involve multiple steps, including:
- Formation of the Quinazoline Core : Synthesized through cyclization of anthranilic acid derivatives with formamide.
- Introduction of Functional Groups : The difluorophenyl and nitrophenyl groups are introduced via nucleophilic aromatic substitution reactions.
- Formation of Sulfanyl Linkage : Achieved by reacting intermediates with thiol reagents under controlled conditions.
This versatility makes it an essential intermediate for developing new materials and pharmaceuticals.
Case Studies and Research Findings
- Antitumor Studies : Research has indicated that structural modifications can enhance the potency and selectivity of quinazoline derivatives against different cancer types.
- Inflammation Models : Animal studies have shown significant reductions in inflammation markers when treated with quinazoline derivatives compared to controls.
- Enzyme Interaction Studies : Molecular docking simulations suggest that specific structural features enhance binding affinity to enzymes linked to metabolic disorders, paving the way for new antidiabetic agents .
Data Summary
| Application Area | Key Findings |
|---|---|
| Anticancer Research | Selective cytotoxic effects on various cancer cell lines |
| Anti-inflammatory Effects | Significant reduction in inflammatory markers compared to standard treatments |
| Antimicrobial Activity | Effective against resistant microbial strains |
| Organic Synthesis | Valuable building block for complex molecule synthesis |
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
CID 4187676 (N-(3,4-Difluorophenyl)-6-nitroquinazolin-4-amine) :
- The nitro group is positioned on the quinazoline ring (C6) rather than the phenyl substituent.
- Lacks the methylsulfanyl bridge, reducing lipophilicity compared to the target compound.
- Key Difference : Nitro placement alters electron distribution; the target’s nitro group on the phenyl ring may enhance π-π stacking in hydrophobic pockets.
A1177117 (N-(3,4-Difluorophenyl)-2-(pyridin-4-yl)quinazolin-4-amine) :
Functional Group Variations
- N-(4-Methylphenyl)-2-(morpholin-4-yl)-3,4-dihydroquinazolin-4-amine (): Morpholine substituent (electron-donating) vs. nitro (electron-withdrawing) in the target.
QCc (N-carboranyl-2-(3,4-dimethoxyphenyl)quinazolin-4-amine) :
Sulfanyl-Bridged Analogues
K297-0482 (N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[(4-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine) :
2-[(3,4-Dichlorophenyl)methylsulfanyl]-3-(4-methoxyphenyl)quinazolin-4-one () :
Physicochemical and Pharmacokinetic Properties
Notes:
- Nitro and fluorine groups enhance metabolic stability but may introduce toxicity risks.
Biological Activity
N-(3,4-difluorophenyl)-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-amine is a complex organic compound belonging to the quinazoline family, notable for its potential biological activities. This article delves into its synthesis, biological evaluation, mechanisms of action, and relevant case studies.
Compound Overview
- IUPAC Name : this compound
- Chemical Formula : C21H14F2N4O2S
- CAS Number : 688356-06-1
The compound is characterized by the presence of difluorophenyl and nitrophenyl groups attached to a quinazoline core, which contributes to its unique biological properties.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Quinazoline Core : Cyclization of anthranilic acid derivatives with formamide.
- Introduction of the Difluorophenyl Group : Achieved through nucleophilic aromatic substitution using difluorobenzene derivatives.
- Attachment of the Nitrophenyl Group : Involves nucleophilic substitution with nitrobenzyl halides.
- Formation of the Sulfanyl Linkage : Reaction with thiol reagents under controlled conditions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of quinazoline derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HCT116 | 7.76 | Induces apoptosis |
| Compound B | OVCAR-8 | 9.76 | Microtubule destabilization |
| This compound | MDA-MB-231 | TBD | TBD |
The mechanisms of action often involve inhibition of key signaling pathways related to cell proliferation and survival.
Anti-inflammatory Activity
In addition to anticancer effects, quinazoline derivatives have been evaluated for anti-inflammatory properties. For example, certain analogs have shown effectiveness in models of ulcerative colitis by modulating inflammatory cytokines and pathways.
The mechanism of action for this compound is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific kinases involved in cell signaling pathways.
- Receptor Modulation : Binding to receptors can alter downstream signaling cascades.
- Oxidative Stress Induction : The compound may generate reactive oxygen species (ROS), leading to apoptosis in cancer cells.
Case Studies and Research Findings
A study conducted on similar quinazoline compounds demonstrated their ability to induce apoptosis in cancer cells through caspase activation and cell cycle arrest. The following case studies illustrate these findings:
-
Caspase Activation Study :
- Compounds induced caspase-3 activity significantly at concentrations as low as 1 µM.
- Morphological changes indicative of apoptosis were observed.
-
Cell Cycle Analysis :
- Treatment with this compound resulted in G1 phase arrest in treated cells.
Q & A
Basic: What are the recommended synthetic routes and purification methods for preparing N-(3,4-difluorophenyl)-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-amine?
Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. For quinazolin-4-amine derivatives, a common approach is reacting 4-chloroquinazoline intermediates with substituted anilines under reflux conditions in polar aprotic solvents (e.g., DMF, acetonitrile) with a base (e.g., K₂CO₃) to facilitate deprotonation . The methylsulfanyl group can be introduced via thiol-ene reactions or displacement of a leaving group (e.g., chloro) with a thiolate nucleophile. Purification often employs column chromatography (silica gel, eluting with gradients of ethyl acetate/hexane) or recrystallization from ethanol/dichloromethane. Yields can exceed 85% when reaction times and stoichiometry are optimized .
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
Essential techniques include:
- ¹H/¹³C NMR : To confirm substituent positions and integration ratios, particularly distinguishing aromatic protons (e.g., difluorophenyl vs. nitrophenyl groups) .
- High-Resolution Mass Spectrometry (HR-MS) : For molecular ion verification (e.g., [M+H]⁺) and fragmentation pattern analysis .
- FT-IR : To identify functional groups like C-F stretches (~1250 cm⁻¹) and NO₂ symmetric/asymmetric vibrations (~1520/1350 cm⁻¹) .
- Elemental Analysis : To validate purity (>95%) by matching experimental vs. theoretical C/H/N percentages .
Basic: How should solubility and stability be managed during experimental workflows?
Answer:
The compound is likely sparingly soluble in aqueous media but dissolves in DMSO or DMF. For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in buffer (<1% DMSO). Stability tests (TGA/DSC) indicate storage at -20°C in desiccated, amber vials to prevent photodegradation and moisture absorption. Avoid prolonged exposure to acidic/basic conditions, which may hydrolyze the quinazoline core .
Advanced: How do structural modifications (e.g., difluorophenyl, nitrophenyl groups) influence biological activity?
Answer:
- 3,4-Difluorophenyl : Enhances lipophilicity and membrane permeability, potentially improving CNS penetration. Fluorine atoms also modulate electronic effects, stabilizing π-π interactions with hydrophobic enzyme pockets .
- 3-Nitrophenylmethylsulfanyl : The nitro group may act as a hydrogen-bond acceptor, while the methylsulfanyl moiety contributes to hydrophobic interactions. However, nitro groups can confer metabolic instability, necessitating prodrug strategies .
Structure-activity relationship (SAR) studies on analogous quinazolines show that electron-withdrawing substituents (e.g., -NO₂) enhance target binding but may reduce solubility .
Advanced: What are potential biological targets for this compound, and how can they be validated?
Answer:
- Kinase Inhibition : The quinazoline scaffold is prevalent in EGFR inhibitors (e.g., Gefitinib). Computational docking (AutoDock Vina) can predict binding to ATP-binding pockets .
- Breast Cancer Resistance Protein (BCRP) : Analogous carboranyl-quinazolines show BCRP inhibition (IC₅₀ < 1 µM) in efflux assays .
- Histamine Receptors : Scaffold hopping studies suggest quinazolines may act as H₄R inverse agonists (pKi ~8), validated via cAMP accumulation assays .
Validation requires orthogonal methods: Western blotting (kinase inhibition), flow cytometry (BCRP activity), and radioligand binding (receptor affinity) .
Advanced: What computational strategies are effective for optimizing its pharmacokinetic profile?
Answer:
- 3D-QSAR : Use CoMFA/CoMSIA models to correlate substituent properties (steric, electrostatic) with activity .
- ADMET Prediction : Tools like SwissADME predict logP (target <5), CYP450 interactions, and blood-brain barrier permeability.
- Molecular Dynamics Simulations : Assess binding stability (RMSD <2 Å) over 100 ns trajectories in explicit solvent .
Advanced: How can crystallography resolve ambiguities in its solid-state structure?
Answer:
Single-crystal X-ray diffraction (SCXRD) with SHELX programs (SHELXT for solution, SHELXL for refinement) is ideal. Challenges include obtaining diffraction-quality crystals via vapor diffusion (e.g., ethanol/water). Twinning or disorder (common with flexible side chains) may require high-resolution data (d-spacing <1 Å) and anisotropic displacement parameter modeling .
Advanced: How should conflicting data on substituent effects be addressed?
Answer:
Contradictions (e.g., nitro groups improving potency but reducing solubility) require:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
